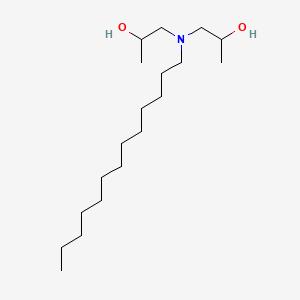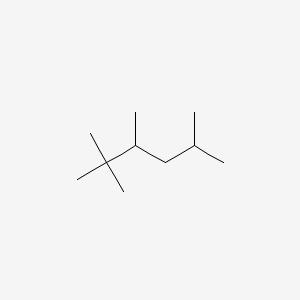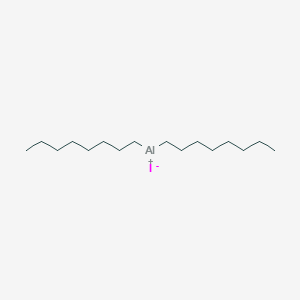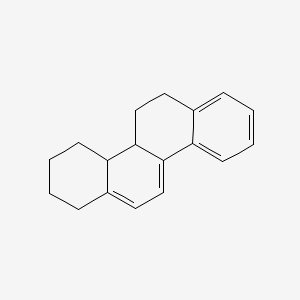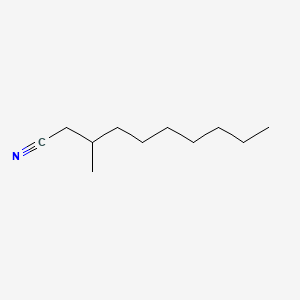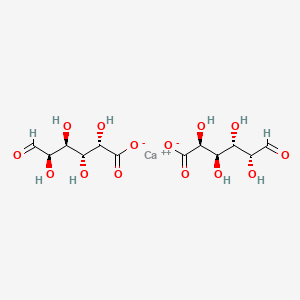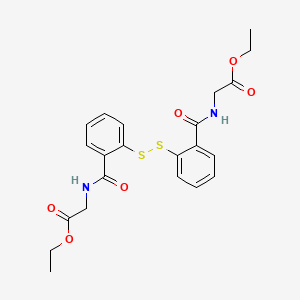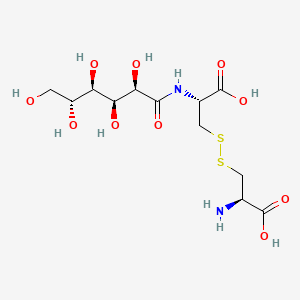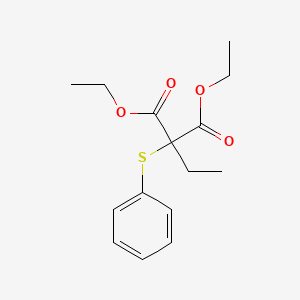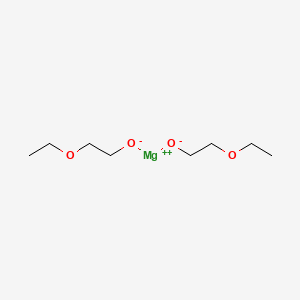
1-Dotetracontene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dotetracontene is a long-chain hydrocarbon with the molecular formula C42H84 . It is an alkene, characterized by the presence of a double bond between two carbon atoms. This compound is part of the larger family of alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond.
Preparation Methods
1-Dotetracontene can be synthesized through various methods, including:
Synthetic Routes: One common method involves the oligomerization of smaller alkenes, such as ethylene, using catalysts like Ziegler-Natta catalysts. This process involves the repeated addition of ethylene units to form the long-chain this compound.
Reaction Conditions: The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of long-chain hydrocarbons.
Industrial Production Methods: Industrially, this compound can be produced through the Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts like iron or cobalt.
Chemical Reactions Analysis
1-Dotetracontene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or ozone. The major products formed are alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of the corresponding alkane, dotetracontane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added to the double bond, can produce dihalogenated products.
Scientific Research Applications
1-Dotetracontene has several applications in scientific research:
Chemistry: It is used as a reference standard in chromatographic techniques to analyze complex mixtures of hydrocarbons.
Biology: Studies have explored its role in biological membranes and its interactions with other biomolecules.
Medicine: Research is ongoing to investigate its potential as a biomarker for certain diseases.
Industry: It is used in the production of lubricants, waxes, and other industrial products due to its long hydrocarbon chain
Mechanism of Action
The mechanism of action of 1-Dotetracontene involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: The compound can influence metabolic pathways, particularly those involving lipid metabolism, due to its hydrophobic nature.
Comparison with Similar Compounds
1-Dotetracontene can be compared with other long-chain alkenes:
Dotetracontane: This is the fully saturated analog of this compound, with the molecular formula C42H86. Unlike this compound, dotetracontane lacks a double bond and is more stable.
Other Alkenes: Similar compounds include 1-Tetracontene (C40H80) and 1-Hexacontene (C60H120), which differ in the length of their carbon chains. .
Properties
CAS No. |
21807-60-3 |
|---|---|
Molecular Formula |
C42H84 |
Molecular Weight |
589.1 g/mol |
IUPAC Name |
dotetracont-1-ene |
InChI |
InChI=1S/C42H84/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-42H2,2H3 |
InChI Key |
DAKORSMMZYCPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


